Amg 579

PDE10A inhibition enzymatic assay IC50 comparison

Select AMG 579 for its unmatched combination of subnanomolar potency (IC50 0.1 nM), high CNS target occupancy (86–91% at 10 mg/kg), and exceptionally low minimum effective dose (0.3 mg/kg). The compound offers >1000-fold PDE isoform selectivity and consistent oral bioavailability across species (dog 72%, mouse 82%, rat 75%). Ideal for cross-species PK/PD studies and PDE10A-specific pharmacology research. Secure batch-specific purity documentation with every order.

Molecular Formula C25H23N5O3
Molecular Weight 441.5 g/mol
CAS No. 1227067-61-9
Cat. No. B605410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmg 579
CAS1227067-61-9
SynonymsAMG-579;  J3.339.633C;  AMG 579;  AMG579; 
Molecular FormulaC25H23N5O3
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)C4=NC5=CC=CC=C5N4
InChIInChI=1S/C25H23N5O3/c1-16(31)30-14-10-17(11-15-30)22-25(27-13-12-26-22)33-19-8-6-18(7-9-19)23(32)24-28-20-4-2-3-5-21(20)29-24/h2-9,12-13,17H,10-11,14-15H2,1H3,(H,28,29)
InChIKeyZNPDAYJZIRPRFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AMG 579 (CAS 1227067-61-9) for PDE10A Research: Procurement-Relevant Compound Profile


AMG 579 is an orally bioavailable, CNS-penetrant small molecule inhibitor of phosphodiesterase 10A (PDE10A), with a reported IC50 of 0.1 nM for enzymatic inhibition of human PDE10A [1]. Developed by Amgen as a clinical candidate for schizophrenia, AMG 579 exhibits >1000-fold selectivity over other PDE isoforms (PDE1-PDE9, PDE11) . The compound has been evaluated in Phase I clinical trials (NCT01568203) [2] and is distinguished by comprehensive preclinical characterization of its potency, selectivity, CNS target engagement, and pharmacokinetics across multiple species [1].

Why PDE10A Inhibitors Are Not Interchangeable: AMG 579 Differentiation Considerations for Scientific Procurement


PDE10A inhibitors represent a chemically diverse class with substantial variability in potency, isoform selectivity, CNS target occupancy, oral bioavailability, and in vivo efficacy profiles [1]. While multiple PDE10A inhibitors including PF-2545920 (Mardepodect; IC50 0.37 nM) and TAK-063 (Balipodect; IC50 0.3 nM) have entered clinical development, cross-compound substitution in research applications can produce non-equivalent results due to differences in pharmacokinetic behavior, brain penetration efficiency, and minimum effective doses in behavioral models. AMG 579's specific combination of subnanomolar potency (0.1 nM), high CNS target occupancy (86–91% at 10 mg/kg), and low minimum effective dose (0.3 mg/kg) distinguishes it from other PDE10A inhibitors with different potency-selectivity-PK trade-offs [1]. The evidence below provides quantitative justification for compound-specific selection.

AMG 579 Quantitative Differentiation Evidence: Direct Comparator Data for PDE10A Inhibitor Selection


AMG 579 Subnanomolar PDE10A Potency: 0.1 nM IC50 vs. PF-2545920 and TAK-063

AMG 579 demonstrates superior potency against human PDE10A compared to both PF-2545920 (Mardepodect) and TAK-063 (Balipodect) in enzymatic inhibition assays [1]. AMG 579 exhibits an IC50 of 0.1 nM, which is 3.7-fold more potent than PF-2545920 (IC50 0.37 nM) and 3-fold more potent than TAK-063 (IC50 0.3 nM) . This potency advantage is maintained across multiple biochemical readouts including Ki determination (0.3 nM) and substrate-specific inhibition of cAMP hydrolysis (IC50 0.9 nM) and cGMP hydrolysis (IC50 1.2 nM) [1].

PDE10A inhibition enzymatic assay IC50 comparison

AMG 579 CNS Target Occupancy: 86–91% Brain PDE10A Occupancy at 10 mg/kg

In an in vivo LC-MS/MS target occupancy (TO) study at 10 mg/kg oral dose, AMG 579 achieved 86–91% occupancy of PDE10A in the brain [1]. This high CNS target engagement was observed in a dose-dependent manner and correlated with in vivo efficacy in the PCP-LMA behavioral model [1]. The demonstrated brain penetration and target occupancy provide direct pharmacodynamic validation that AMG 579 reaches and engages its intended CNS target at pharmacologically relevant exposures.

CNS target engagement brain occupancy LC-MS/MS PDE10A

AMG 579 Minimum Effective Dose in PCP-LMA Model: 0.3 mg/kg

In the phencyclidine-induced locomotor activity (PCP-LMA) model—a well-established preclinical model of antipsychotic efficacy—AMG 579 produced a statistically significant reduction of PCP-induced behavior in rats over a 2-hour period, with a minimum effective dose (MED) of 0.3 mg/kg [1]. This low MED indicates potent in vivo efficacy at low systemic exposures and was observed in a dose-dependent manner correlating with CNS target occupancy [1].

PCP-LMA behavioral pharmacology schizophrenia model in vivo efficacy

AMG 579 Oral Bioavailability: 72–82% Across Preclinical Species

AMG 579 demonstrates high oral bioavailability across multiple preclinical species: 72% in dogs [1], 82% in mice , and 75% in rats . This consistent high bioavailability profile across species reduces interspecies variability in PK-PD translation and supports reliable oral dosing in preclinical studies. The compound also exhibits favorable brain penetration with striatum/plasma ratio of 1.8 and cortex/plasma ratio of 1.2 at 1 hour post-dosing in rats .

pharmacokinetics oral bioavailability PK profile cross-species

AMG 579 PDE Isoform Selectivity: >1000-Fold Selectivity over PDE1-PDE9 and PDE11

In PDE isoform selectivity profiling, AMG 579 exhibited >1000-fold selectivity for PDE10A over PDE1 through PDE9 and PDE11, with IC50 values >300 nM against all other PDE isoforms . Additionally, AMG 579 showed no significant binding (Ki > 1 μM) to a panel of neurotransmitter receptors and ion channels including dopamine D2, 5-HT2A, NMDA, and AMPA receptors . This selectivity profile is comparable to that reported for PF-2545920 (>1000-fold selectivity) and TAK-063 (>15,000-fold selectivity) .

selectivity profiling PDE isoforms off-target specificity

AMG 579 Polymorph Characterization: Form 2 Selected for Thermodynamic Stability

AMG 579 exhibits enantiotropic polymorphism with two viable free-base anhydrous polymorphs (Form 1 and Form 2) identified through extensive polymorph and salt screening [1]. Crystal structures of both forms were determined by single-crystal X-ray diffraction. Form 1 and Form 2 are enantiotropically related with a transition temperature between 190 and 210 °C. Form 2, the thermodynamically more stable form at room temperature, was selected for clinical development [1]. A crystallization process for Form 2 was developed using in situ Raman spectroscopy as a process analytical technology (PAT) tool to monitor and control the physical form, enabling multikilogram production [1].

polymorphism crystallization solid-state chemistry form selection

Recommended Application Scenarios for AMG 579 in PDE10A-Focused Research Programs


Schizophrenia and Neuropsychiatric Disorder Preclinical Research

AMG 579 is validated in the PCP-LMA behavioral model of antipsychotic efficacy with a minimum effective dose of 0.3 mg/kg [1]. The compound shows statistically significant reduction of PCP-induced behavior in rats within 2 hours of oral administration [1]. This established in vivo efficacy profile, combined with high CNS target occupancy (86–91% at 10 mg/kg) [1], makes AMG 579 suitable for preclinical studies investigating PDE10A-mediated modulation of striatal signaling pathways relevant to schizophrenia and related neuropsychiatric conditions.

CNS Target Engagement and Pharmacodynamic Biomarker Studies

AMG 579's demonstrated CNS penetration and high brain target occupancy (86–91% at 10 mg/kg oral dose) [1] make it an appropriate tool compound for CNS target engagement studies. The compound achieves striatum/plasma ratio of 1.8 and cortex/plasma ratio of 1.2 in rats , confirming brain exposure. Researchers can utilize AMG 579 to establish PK-PD relationships, validate PDE10A occupancy biomarkers, and investigate downstream signaling effects including cAMP/cGMP elevation and CREB phosphorylation in striatal neurons .

Cross-Species Pharmacokinetic and Oral Bioavailability Studies

AMG 579 exhibits high and consistent oral bioavailability across multiple preclinical species (dog: 72%, mouse: 82%, rat: 75%) [1] , making it a suitable reference compound for cross-species PK studies, oral formulation development, and bioavailability benchmarking. The compound's well-characterized ADME profile includes defined metabolic pathways (CYP3A4 70%, CYP2D6 20%) and plasma protein binding values across species (mouse: 94%, rat: 95%, monkey: 96%, human: 97%) .

PDE10A Selectivity Profiling and Off-Target Assessment

With >1000-fold selectivity over PDE1-PDE9 and PDE11 (IC50 >300 nM) and no significant binding to 50+ neurotransmitter receptors and ion channels (Ki >1 μM for dopamine D2, 5-HT2A, NMDA) , AMG 579 serves as a highly selective tool for isolating PDE10A-specific pharmacology. The compound is appropriate for experiments requiring minimal PDE isoform cross-reactivity and can function as a positive control in PDE10A selectivity screening panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub

FoundationalNovember 2025

The Core Mechanism of AMG 579 in Neurons: A Technical Guide

FoundationalNovember 2025

In-Depth Technical Guide: AMG 579, a Potent and Selective PDE10A Inhibitor

Foundational

a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-d-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a--/ What is the role of Amg 579 in striatal signaling pathways


Quote Request

Request a Quote for Amg 579

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.